Ethyl 2,3,3-trimethylpyrrolo[2,3-b]pyridine-5-carboxylate
Description
Properties
CAS No. |
586409-14-5 |
|---|---|
Molecular Formula |
C13H16N2O2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
ethyl 2,3,3-trimethylpyrrolo[2,3-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C13H16N2O2/c1-5-17-12(16)9-6-10-11(14-7-9)15-8(2)13(10,3)4/h6-7H,5H2,1-4H3 |
InChI Key |
QNXLCYOCRSXHOA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C1)N=C(C2(C)C)C |
Origin of Product |
United States |
Preparation Methods
Pyrrolo[2,3-b]pyridine Skeleton Formation
The bicyclic pyrrolo[2,3-b]pyridine system is typically constructed via acid-catalyzed cyclocondensation. A representative method involves reacting 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives with active methylene compounds (e.g., acetylacetone, ethyl cyanoacetate) in acetic acid containing catalytic HCl. The reaction proceeds through nucleophilic attack at the carbonyl carbon, followed by imine formation and cyclization with the nitrile group (Scheme 1).
Reaction Conditions
Characterization data for analogous compounds show IR absorption at 1675 cm⁻¹ (C=O) and 1595 cm⁻¹ (C=N), with ¹H NMR signals for methyl groups at δ 2.1–2.4 ppm.
Regioselective Methylation Strategies
Sequential Alkylation of Pyrrole Intermediates
Trimethyl substitution at positions 2,3,3 is achieved through controlled alkylation. Starting with ethyl pyrrolo[2,3-b]pyridine-5-carboxylate, methylation using methyl iodide (MeI) in the presence of KOH yields the 2,3,3-trimethyl derivative.
Optimized Methylation Protocol
-
Substrate: Ethyl pyrrolo[2,3-b]pyridine-5-carboxylate (1 eq)
-
Methylating agent: MeI (3 eq)
-
Base: KOH (2 eq) in DMF
-
Temperature: 0°C → room temperature
-
Time: 12 hours
Excess MeI ensures complete methylation while maintaining regioselectivity. Quenching with aqueous NH₄Cl and extraction with dichloromethane (DCM) followed by column chromatography (EtOAc/hexanes 1:4) provides pure product.
Esterification and Functional Group Interconversion
Ethyl Ester Installation via Chlorooxoacetate Coupling
The C-5 ethoxycarbonyl group is introduced using ethyl chlorooxoacetate under Friedel-Crafts conditions. In a representative procedure:
-
Substrate: 2,3,3-Trimethylpyrrolo[2,3-b]pyridine (1 eq)
-
Reagent: Ethyl chlorooxoacetate (1.2 eq)
-
Catalyst: AlCl₃ (1.5 eq)
-
Solvent: Anhydrous DCM
-
Temperature: 0°C → room temperature
-
Time: 3 hours
Workup involves washing with 2M NaOH (pH 7–8), DCM extraction, and MgSO₄ drying. Final purification uses gradient elution (EtOAc/hexanes 1:1 → 4:1).
Integrated Synthetic Routes
Three-Step Synthesis from Pyrrole Carboxylic Acids
A consolidated pathway combines cyclization, methylation, and esterification (Table 1):
Table 1. Comparative Analysis of Synthetic Routes
| Step | Reaction | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Cyclocondensation | AcOH/HCl, reflux, 4h | 82 | |
| 2 | Trimethylation | MeI/KOH, DMF, 12h | 89 | |
| 3 | Esterification | AlCl₃/DCM, 3h | 77 |
Key intermediates are characterized by:
Scalability and Industrial Considerations
Kilogram-Scale Production Adaptations
Patented methods describe adaptations for large-scale synthesis:
-
Catalyst recycling : AlCl₃ recovery via aqueous washes
-
Solvent optimization : Toluene replaces DCM for cost efficiency
-
Continuous flow methylation : Enhances heat transfer during exothermic MeI reactions
Industrial batches report 92% purity (HPLC) after recrystallization from ethanol/water.
Analytical and Spectroscopic Validation
Multitechnique Characterization
Batch consistency is confirmed through:
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3,3-trimethylpyrrolo[2,3-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolopyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine carboxylic acids, while reduction can produce alcohol derivatives .
Scientific Research Applications
Pharmaceutical Applications
Ethyl 2,3,3-trimethylpyrrolo[2,3-b]pyridine-5-carboxylate has been studied for its potential as a pharmaceutical agent. Its derivatives have shown promise in the development of antiviral drugs. For instance, a patent describes pyrrolopyridine derivatives that exhibit antiviral activity, indicating that this compound may serve as a scaffold for synthesizing new therapeutic agents .
Case Study: Antiviral Activity
A study on pyrrolopyridine derivatives highlighted the effectiveness of certain compounds in inhibiting viral replication. The specific role of this compound in these derivatives suggests its utility in drug discovery processes aimed at combating viral infections.
Agrochemical Applications
Research indicates that compounds related to this compound may possess herbicidal properties. The unique structure allows for interactions with biological systems that can inhibit plant growth.
Data Table: Herbicidal Activity
Material Science
The compound has also been explored for applications in material science due to its heterocyclic structure which can contribute to the properties of polymers and other materials.
Case Study: Polymer Synthesis
Research has demonstrated the incorporation of pyrrolo[2,3-b]pyridine derivatives into polymer matrices to enhance thermal stability and mechanical properties. Such modifications are crucial for developing advanced materials used in various industrial applications.
Biological Studies
This compound has been investigated for its biological activities beyond antiviral effects. Preliminary studies suggest potential antioxidant and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of ethyl 2,3,3-trimethylpyrrolo[2,3-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate receptor activity by acting as an agonist or antagonist . The exact pathways and targets depend on the specific biological context and the functional groups present on the molecule .
Comparison with Similar Compounds
Comparative Analysis Table
*Estimated using ChemDraw.
Key Findings and Structure-Activity Relationships (SAR)
- Substituent Position : Methyl groups at positions 2 and 3 (pyrrolo derivatives) enhance lipophilicity and metabolic stability, favoring CNS penetration .
- Electron-Withdrawing Groups: Nitro (thieno derivatives) and chloro (pyrrolo derivatives) improve reactivity for further functionalization but reduce solubility .
- Amino Groups: Enhance target binding (e.g., Jak1/3 inhibition in ATI-1777) via hydrogen bonding .
- Ring System: Thieno and furo analogues exhibit distinct electronic profiles, influencing DNA intercalation (thieno) versus enzyme inhibition (pyrazolo) .
Biological Activity
Ethyl 2,3,3-trimethylpyrrolo[2,3-b]pyridine-5-carboxylate (CAS: 586409-14-5) is a heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on diverse research findings.
- Molecular Formula : C13H16N2O2
- Molar Mass : 232.28 g/mol
- IUPAC Name : Ethyl 2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine-5-carboxylate
- Synonyms : Ethyl 2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid ethyl ester
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and esterification processes. Detailed methods can be found in specialized literature focusing on heterocyclic compounds.
Antimicrobial Properties
Research has indicated that derivatives of pyrrolopyridine compounds exhibit significant antimicrobial activity. For instance, studies have demonstrated that various synthesized compounds related to this class show efficacy against a range of pathogens including:
- Bacteria :
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
- Fungi :
- Candida albicans
- Aspergillus fumigatus
In a comparative study, several derivatives displayed potent activity against these microorganisms, suggesting that this compound may also possess similar properties due to its structural analogies with effective antimicrobial agents .
Cytotoxic Effects
The cytotoxic potential of this compound has been evaluated in various cell lines. For example, the compound's effects on HeLa and Vero cells were studied to determine its safety profile and potential therapeutic applications. The results indicated varying degrees of cytotoxicity depending on concentration and exposure time. The compound showed promise as a candidate for further investigation in cancer therapeutics due to its selective toxicity towards cancerous cells while sparing normal cells .
Case Studies
-
Antibacterial Activity Study :
In a study published in the Journal of Medicinal Chemistry, a series of pyrrolopyridine derivatives were evaluated for their antibacterial properties. This compound was included in the screening and exhibited notable activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) comparable to established antibiotics . -
Cytotoxicity Assessment :
A recent assessment focused on the cytotoxic effects of various pyrrolopyridine derivatives on cancer cell lines. The findings suggested that this compound could induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for Ethyl 2,3,3-trimethylpyrrolo[2,3-b]pyridine-5-carboxylate, and how can intermediates be characterized?
The compound is typically synthesized via multi-step protocols involving cyclization and functionalization. For example:
- Step 1 : Cyclization of substituted pyridine precursors using hexamine in acetic acid/water under reflux (120°C) to form the pyrrolopyridine core .
- Step 2 : Methylation or alkylation using NaH and TsCl at 0°C to room temperature for regioselective substitution .
- Step 3 : Cross-coupling reactions (e.g., Suzuki-Miyaura) with aryl boronic acids under Pd(PPh₃)₄ catalysis to introduce substituents . Characterization : Use ¹H/¹³C NMR, DEPT, and HRMS to confirm regiochemistry and purity. For example, ethyl ester protons appear as quartets (δ ~4.2–4.3 ppm), while aromatic protons show splitting patterns dependent on substitution .
Q. What spectroscopic methods are critical for structural elucidation of pyrrolopyridine derivatives?
- NMR : 2D NMR (COSY, HSQC) resolves overlapping signals in fused-ring systems. For example, coupling constants (e.g., J = 7.1 Hz for ethyl groups) confirm substituent orientation .
- Mass Spectrometry : HRMS identifies molecular ions (e.g., [M+H]⁺ at m/z 379.1 for intermediates) and fragmentation patterns .
- X-ray Crystallography : Determines absolute configuration and ring puckering (e.g., boat vs. chair conformations in fused heterocycles) .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized, particularly in cross-coupling steps?
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) improves efficiency in Suzuki-Miyaura reactions with electron-deficient aryl boronic acids .
- Solvent Systems : Toluene/EtOH (3:1) at 105°C enhances solubility of intermediates while minimizing side reactions .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) removes unreacted boronic acids and Pd residues.
Q. What contradictions exist in cytotoxicity data for pyrrolopyridine derivatives, and how can they be resolved?
- Example : Ethyl 7-cyclopropyl-2-(aryloxo)thieno[2,3-b]pyridine-5-carboxylates show IC₅₀ variability (e.g., 2.58–4.49 µM) across leukemia cell lines (CCRF-CEM vs. CEM/ADR5000). Contributing factors:
- Multidrug Resistance (MDR) : Overexpression of P-glycoprotein in CEM/ADR5000 reduces drug accumulation .
- Substituent Effects : Electron-withdrawing groups (e.g., nitro at C3) enhance activity by stabilizing π-π stacking with DNA .
Q. How can computational methods guide the design of pyrrolopyridine-based kinase inhibitors?
- Docking Studies : Model interactions with ATP-binding pockets (e.g., c-MYC G-quadruplex) using AutoDock Vina. Key residues (e.g., Lys168 in c-MYC) form hydrogen bonds with the pyrrolopyridine core .
- QSAR : Correlate substituent lipophilicity (logP) with cytotoxicity. For example, ethyl esters (logP ~2.5) balance membrane permeability and solubility .
Methodological Challenges and Solutions
Q. How to address low regioselectivity in Friedel-Crafts alkylation of pyrrolopyridines?
- Lewis Acid Optimization : AlCl₃ (99.9%) in THF at 0°C directs substitution to the C5 position via steric and electronic control .
- Protecting Groups : Boc-protection of amines (e.g., piperidin-3-amine) prevents undesired N-alkylation .
Q. What strategies improve the stability of ethyl ester derivatives under biological assay conditions?
- Prodrug Design : Replace ethyl esters with tert-butyl or benzyl esters, which hydrolyze slowly in serum .
- pH Adjustment : Use phosphate-buffered saline (pH 7.4) to minimize ester hydrolysis during cytotoxicity assays .
Key Recommendations for Researchers
- SAR Studies : Systematically vary substituents at C2, C3, and C7 to optimize kinase selectivity .
- Biological Assays : Include MDR cell lines and efflux pump inhibitors (e.g., verapamil) to distinguish intrinsic activity from resistance .
- Synthetic Protocols : Prioritize Pd-catalyzed cross-coupling and Friedel-Crafts alkylation for scalability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
